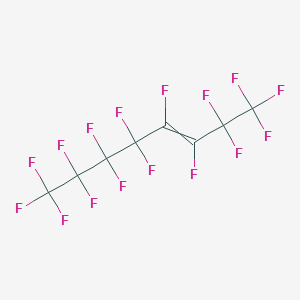
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to an octene backbone. This compound is part of a broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene typically involves the fluorination of octene derivatives. One common method is the direct fluorination of octene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell to introduce fluorine atoms into the organic substrate. This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Addition Reactions: The double bond in the octene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used to replace fluorine atoms with other nucleophiles.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) can facilitate the addition of hydrogen to the double bond.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrogenation Products: The addition of hydrogen results in the formation of fully saturated fluorinated alkanes.
Scientific Research Applications
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic reactions.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of fluorinated polymers and surfactants, which are used in various industrial applications.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various molecular targets, influencing the compound’s reactivity and stability. The pathways involved often include the formation of strong carbon-fluorine bonds, which contribute to the compound’s unique properties.
Comparison with Similar Compounds
Perfluorooctane: Another perfluorinated compound with similar properties but different structural features.
Perfluorodecalin: Known for its use in oxygen transport and biomedical applications.
Perfluorooctyl Bromide: Used in medical imaging and as a contrast agent.
Uniqueness: 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene stands out due to its specific arrangement of fluorine atoms and the presence of a double bond, which provides unique reactivity and potential for various applications.
Properties
CAS No. |
35844-82-7 |
|---|---|
Molecular Formula |
C8F16 |
Molecular Weight |
400.06 g/mol |
IUPAC Name |
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-3-ene |
InChI |
InChI=1S/C8F16/c9-1(2(10)4(13,14)7(19,20)21)3(11,12)5(15,16)6(17,18)8(22,23)24 |
InChI Key |
SWAGURZABQHSTO-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



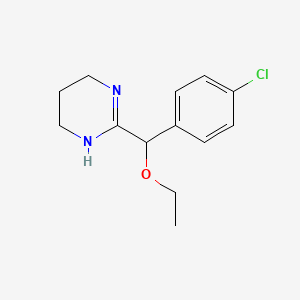


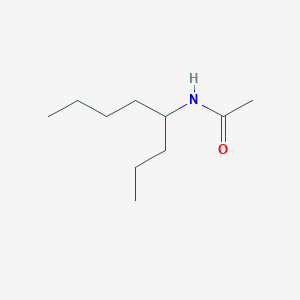
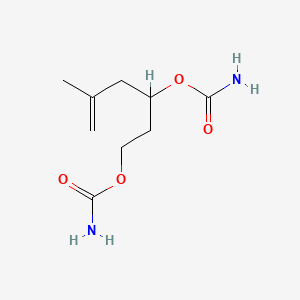
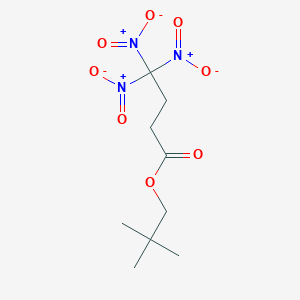
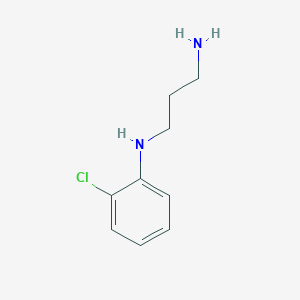
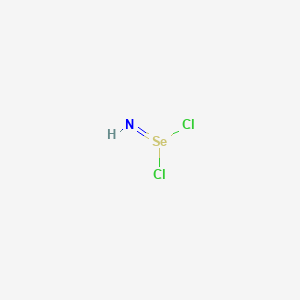
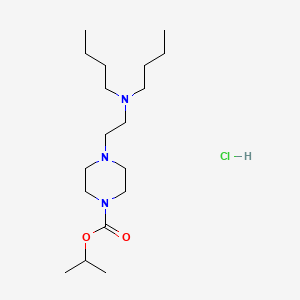
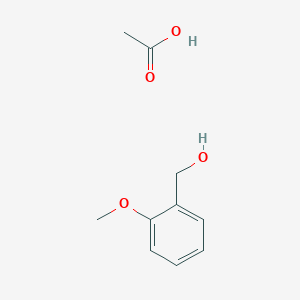
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)

